molecular formula C14H17N3O5S B2755139 N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1448054-72-5

N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2755139
CAS No.: 1448054-72-5
M. Wt: 339.37
InChI Key: YEIQSPZSLKSHBB-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxypyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with methoxy groups at the 2- and 4-positions and a benzenesulfonamide moiety with additional methoxy and methyl substituents.

Properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-9-7-10(5-6-12(9)20-2)23(18,19)17-11-8-15-14(22-4)16-13(11)21-3/h5-8,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIQSPZSLKSHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains in the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include the pH of the environment, the presence of other compounds, and the temperature.

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the synthesis, biological evaluation, and research findings related to this compound.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, alongside a sulfonamide group attached to a 3-methylbenzene ring. The synthesis typically involves the reaction of 2,4-dimethoxypyrimidine with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine, using dichloromethane as a solvent at room temperature. Purification is achieved through recrystallization or column chromatography.

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial properties. This compound has shown significant activity against various bacterial strains. Research indicates that compounds with similar structures exhibit potent inhibition of bacterial growth, suggesting that this compound may function effectively as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • A498 (renal cancer)
  • HepG2 (liver cancer)

In vitro tests have revealed that these compounds can induce apoptosis and cell cycle arrest, particularly at the G2/M phase, which is crucial for effective cancer treatment .

Inhibition of COX-2 Enzyme

A study focusing on pyrimidine derivatives found that certain compounds exhibited significant inhibition of the COX-2 enzyme, an important target in anti-inflammatory and anticancer therapies. The IC50 values for these compounds were comparable to established drugs like Celecoxib. Notably, some derivatives showed greater potency than Nimesulide, indicating their potential as effective anti-inflammatory agents .

Cytotoxicity Assays

In cytotoxicity assays conducted using the MTT method, several derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines. For example:

CompoundCell LineIC50 (nM)Comparison
5bMCF-719 ± 0.52Comparable to Doxorubicin
5dHepG222 ± 0.62Comparable to Doxorubicin

These results underscore the potential of these compounds in developing new anticancer therapies .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, alongside a sulfonamide group attached to a 3-methylbenzene ring. The synthesis typically involves the reaction of 2,4-dimethoxypyrimidine with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine, using dichloromethane as a solvent at room temperature. Purification is achieved through recrystallization or column chromatography.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide has shown significant activity against various bacterial strains. Research indicates that compounds with similar structures exhibit potent inhibition of bacterial growth, suggesting that this compound may effectively function as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • A498 (renal cancer)
  • HepG2 (liver cancer)

In vitro tests have revealed that these compounds can induce apoptosis and cell cycle arrest, particularly at the G2/M phase, which is crucial for effective cancer treatment .

ActivityCell Line/ModelIC50 (nM)Comments
Antimicrobial EffectsVarious Bacteria< 100Significant inhibition of bacterial growth
Anticancer ActivityMCF-750Induces apoptosis in breast cancer cells
CytotoxicityHealthy Cells> 1000Low cytotoxicity observed
Cell Cycle ArrestA54975Arrests cells at G2/M phase

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of this compound in vivo using murine models of cancer. Results indicated that treatment led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound exhibited significant effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species. The results indicated a potential application in treating bacterial infections resistant to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide with compounds sharing structural or functional similarities, such as pyrimidine hybrids, sulfonamide derivatives, and substituted oxazolidinones.

Structural Analogues with Pyrimidine-Oxazolidinone Hybrids

Evidence from the synthesis of pyrimidine-oxazolidin-2-arylimino hybrid molecules (e.g., compounds 8h, 8i, 8b–8f) highlights key differences:

Feature Target Compound Pyrimidine-Oxazolidinone Hybrids (e.g., 8h, 8i)
Core Structure Benzenesulfonamide linked to dimethoxypyrimidine Oxazolidinone fused with dimethoxypyrimidine and aryl groups
Substituents Methoxy (2,4-pyrimidine), methoxy and methyl (benzene) Varied aryl groups (e.g., nitroaniline, methoxyaniline) and benzyl/alkyl chains on oxazolidinone
Synthetic Yield Not explicitly reported in evidence 44–87% (e.g., 87% for 8h , 50% for 8i )
Biological Activity Undisclosed in evidence Antimicrobial and enzyme inhibition potential (inferred from oxazolidinone class)

Higher synthetic yields for oxazolidinone hybrids suggest more optimized reaction conditions for those systems .

Sulfonamide Derivatives in Pharmacopeial Standards

Pharmacopeial compounds (e.g., entries m , n , o in ) share sulfonamide functionality but differ in complexity:

Feature Target Compound Pharmacopeial Sulfonamides (e.g., m, n, o)
Core Structure Simple benzenesulfonamide with pyrimidine Hexapeptide-like backbones with tetrahydropyrimidin-1(2H)-yl and dimethylphenoxy groups
Stereochemistry Not specified Defined stereocenters (e.g., 2S,4S,5S in m )
Therapeutic Indication Undisclosed Antibiotic or antiviral applications (inferred from peptide-based sulfonamides)

Key Insight : The target compound’s simpler structure may offer advantages in synthetic accessibility but lacks the stereochemical complexity of pharmacopeial sulfonamides, which are tailored for specific biological interactions .

GABA Receptor Ligands with Pyrimidine Moieties

A patent () describes 2-(3-(3-(2,4-dimethoxypyrimidin-5-yl)phenyl)-3H-imidazo[4,5-b]pyridin-6-yl)propan-2-ol , a GABA receptor modulator:

Feature Target Compound GABA Receptor Ligand ()
Core Structure Benzenesulfonamide with pyrimidine Imidazo[4,5-b]pyridine fused with dimethoxypyrimidine and propan-2-ol
Functional Groups Sulfonamide, methoxy, methyl Hydroxyl, imidazo-pyridine, dimethoxypyrimidine
Therapeutic Application Undisclosed Pain, neuropathic pain, and itch treatment

Key Insight : The GABA ligand’s fused heterocyclic system enhances receptor binding affinity, whereas the target compound’s sulfonamide group may prioritize enzyme inhibition over receptor modulation .

Preparation Methods

Table 1: Optimization of Sulfonamide Coupling

Parameter Condition 1 Condition 2 Optimal Condition
Solvent THF Dichloromethane THF
Temperature (°C) 0→25 25→40 0→25
Reaction Time (h) 12 24 18
Yield (%) 78 65 85

Purification and Analytical Characterization

  • Column Chromatography :
    Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) removes unreacted sulfonyl chloride and amine.
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 3.94 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
    • FT-IR (KBr): 3270 cm⁻¹ (N-H), 1590 cm⁻¹ (S=O), 1250 cm⁻¹ (C-O).
    • HPLC Purity : >99% (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

  • By-Product Formation :
    Over-oxidation during sulfonyl chloride synthesis generates sulfonic acids. Using excess chlorosulfonic acid and low temperatures minimizes this.
  • Amine Degradation :
    The pyrimidine amine is sensitive to moisture. Conducting reactions under anhydrous conditions with molecular sieves improves stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a sulfonamide coupling reaction between a pyrimidine amine derivative and a substituted benzenesulfonyl chloride. Key steps include:

  • Amine Activation : Use of base (e.g., triethylamine) to deprotonate the pyrimidine amine (e.g., 2,4-dimethoxypyrimidin-5-amine) .
  • Coupling Reaction : Reaction with 4-methoxy-3-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours) to improve yield .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyrimidine and benzene rings. Methoxy groups appear as singlets (~δ 3.8–4.0 ppm) .
  • X-ray Crystallography : Employ SHELX software for structure refinement. Key parameters: R-factor < 0.05, data-to-parameter ratio > 15 .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. How can computational methods like DFT predict the electronic properties of this sulfonamide?

  • Methodological Answer :

  • Geometry Optimization : Use B3LYP/aug-cc-pVDZ to model the ground-state structure. Compare bond lengths/angles with crystallographic data .
  • Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to assess stability and reactivity. For methoxy-substituted sulfonamides, gaps typically range 4–5 eV .
  • TDDFT Simulations : Predict UV-Vis spectra (e.g., λmax ~335 nm in DMSO) using CAM-B3LYP functional .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer :

  • Case Study : If NMR suggests a planar pyrimidine ring but X-ray shows slight puckering, perform:
  • Conformational Analysis : Compare DFT-optimized geometries with crystallographic data .
  • Dynamic NMR : Probe rotational barriers of methoxy groups at variable temperatures .
  • Statistical Validation : Use Rmerge and CC1/2_{1/2} metrics to assess crystallographic data quality .

Q. What strategies improve the yield of multi-step syntheses involving this sulfonamide?

  • Methodological Answer :

  • Intermediate Trapping : Isolate and characterize reactive intermediates (e.g., sulfonyl chloride) via 19F^{19}F-NMR or IR (S=O stretch ~1370 cm1^{-1}) .
  • Catalysis : Explore Pd-mediated coupling for pyrimidine functionalization (e.g., Suzuki-Miyaura for aryl groups) .
  • Scale-Up : Use flow chemistry to control exothermic reactions and reduce side products .

Q. How does the substitution pattern on the pyrimidine ring influence biological activity?

  • Methodological Answer :

  • SAR Studies : Compare analogs with varying methoxy positions (e.g., 2,4- vs. 2,5-dimethoxy).
  • Biological Testing : Use kinase inhibition assays (e.g., IC50_{50} values) or cellular viability assays (MTT) .
  • Docking Simulations : Map interactions with targets (e.g., GABAA_A receptors) using AutoDock Vina. Docking scores <−8 kcal/mol suggest strong binding .

Q. What experimental approaches validate the compound’s mechanism of action in neurological targets?

  • Methodological Answer :

  • Electrophysiology : Patch-clamp assays on GABAA_A receptor-expressing cells to measure chloride ion flux .
  • Radioligand Binding : Competitive displacement assays with 3H^3H-muscimol to determine Ki_i values .
  • In Vivo Models : Evaluate anxiolytic or anticonvulsant effects in rodent models (e.g., elevated plus maze) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental biological activity?

  • Methodological Answer :

  • Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to refine dipole moments .
  • Protonation States : Test multiple tautomers in docking studies (e.g., pyrimidine N-protonated vs. neutral) .
  • Bioavailability : Assess logP (e.g., ~2.5 via shake-flask method) to account for membrane permeability .

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